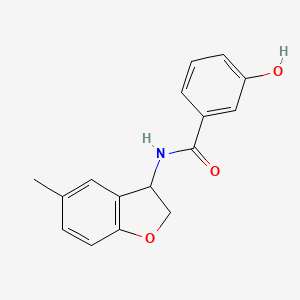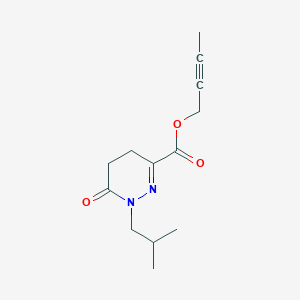
3-hydroxy-N-(5-methyl-2,3-dihydro-1-benzofuran-3-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-hydroxy-N-(5-methyl-2,3-dihydro-1-benzofuran-3-yl)benzamide, also known as GSK1521498, is a selective orexin 1 receptor antagonist. Orexin is a neuropeptide that regulates arousal, wakefulness, and appetite. GSK1521498 has been studied for its potential therapeutic applications in sleep disorders, addiction, and obesity.
Mecanismo De Acción
3-hydroxy-N-(5-methyl-2,3-dihydro-1-benzofuran-3-yl)benzamide selectively blocks the orexin 1 receptor, which is involved in the regulation of arousal, wakefulness, and appetite. By blocking this receptor, 3-hydroxy-N-(5-methyl-2,3-dihydro-1-benzofuran-3-yl)benzamide reduces the activity of orexin neurons, leading to a decrease in wakefulness and appetite.
Biochemical and Physiological Effects:
3-hydroxy-N-(5-methyl-2,3-dihydro-1-benzofuran-3-yl)benzamide has been shown to have several biochemical and physiological effects. In preclinical studies, 3-hydroxy-N-(5-methyl-2,3-dihydro-1-benzofuran-3-yl)benzamide has been shown to reduce the activity of orexin neurons, leading to a decrease in wakefulness and appetite. It has also been shown to improve sleep quality and increase the duration of sleep. In addition, 3-hydroxy-N-(5-methyl-2,3-dihydro-1-benzofuran-3-yl)benzamide has been shown to reduce drug-seeking behavior in animal models of addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-hydroxy-N-(5-methyl-2,3-dihydro-1-benzofuran-3-yl)benzamide in lab experiments is its selectivity for the orexin 1 receptor. This allows researchers to specifically target this receptor and study its role in various physiological processes. However, one limitation of using 3-hydroxy-N-(5-methyl-2,3-dihydro-1-benzofuran-3-yl)benzamide is its potential off-target effects, which could lead to unintended consequences in lab experiments.
Direcciones Futuras
There are several future directions for research on 3-hydroxy-N-(5-methyl-2,3-dihydro-1-benzofuran-3-yl)benzamide. One area of interest is its potential therapeutic applications in sleep disorders, addiction, and obesity. Clinical trials are needed to determine the safety and efficacy of 3-hydroxy-N-(5-methyl-2,3-dihydro-1-benzofuran-3-yl)benzamide in humans. In addition, further research is needed to fully understand the mechanism of action of 3-hydroxy-N-(5-methyl-2,3-dihydro-1-benzofuran-3-yl)benzamide and its potential off-target effects. Finally, there is a need for the development of more selective orexin 1 receptor antagonists with improved pharmacokinetic properties.
Métodos De Síntesis
The synthesis of 3-hydroxy-N-(5-methyl-2,3-dihydro-1-benzofuran-3-yl)benzamide involves several steps, including the preparation of the starting materials, the formation of the benzofuran ring, and the coupling of the benzamide moiety. The final product is obtained through a series of purification steps, including crystallization and chromatography.
Aplicaciones Científicas De Investigación
3-hydroxy-N-(5-methyl-2,3-dihydro-1-benzofuran-3-yl)benzamide has been extensively studied for its potential therapeutic applications in sleep disorders, addiction, and obesity. In preclinical studies, 3-hydroxy-N-(5-methyl-2,3-dihydro-1-benzofuran-3-yl)benzamide has been shown to improve sleep quality and increase the duration of sleep. It has also been shown to reduce drug-seeking behavior in animal models of addiction. In addition, 3-hydroxy-N-(5-methyl-2,3-dihydro-1-benzofuran-3-yl)benzamide has been shown to reduce food intake and body weight in animal models of obesity.
Propiedades
IUPAC Name |
3-hydroxy-N-(5-methyl-2,3-dihydro-1-benzofuran-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-10-5-6-15-13(7-10)14(9-20-15)17-16(19)11-3-2-4-12(18)8-11/h2-8,14,18H,9H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHPNIHNBHNFVAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OCC2NC(=O)C3=CC(=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-hydroxy-N-(5-methyl-2,3-dihydro-1-benzofuran-3-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4-Dimethyl-5-[(3-methylphenyl)sulfinylmethyl]-1,2,4-triazole](/img/structure/B7632589.png)
![N-(2-methoxyphenyl)-5-[(2-methylpyrazol-3-yl)methylsulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7632592.png)
![1-[4-(2,5-Dimethylfuran-3-yl)sulfonylmorpholin-2-yl]ethanamine;hydrochloride](/img/structure/B7632596.png)

![3-fluoro-N,5-dimethyl-N-[2-(2H-tetrazol-5-yl)propyl]benzamide](/img/structure/B7632629.png)
![2-[(2-chloro-6-fluorophenyl)sulfonylamino]-N-prop-2-ynylacetamide](/img/structure/B7632630.png)
![3-bromo-2-chloro-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]benzamide](/img/structure/B7632634.png)
![2-[2-(4-fluorophenyl)-1,3-oxazol-4-yl]-N-methyl-N-[2-(2H-tetrazol-5-yl)propyl]acetamide](/img/structure/B7632657.png)
![2-[4-[2-(1,3-Dioxolan-2-yl)ethoxy]phenyl]propan-2-ol](/img/structure/B7632667.png)
![N,1-dimethyl-5-phenyl-N-[2-(2H-tetrazol-5-yl)propyl]pyrazole-4-carboxamide](/img/structure/B7632671.png)
![(2R)-2-methoxy-2-phenyl-N-[(5-phenyl-1,3-oxazol-2-yl)methyl]acetamide](/img/structure/B7632677.png)
![5-Bromo-4-methoxy-1-[(5-methyl-1,2-oxazol-3-yl)methyl]pyridin-2-one](/img/structure/B7632679.png)
![N-(cyclohexylmethyl)-1-[2-(1,3-dioxolan-2-yl)ethyl]pyrrolidine-2-carboxamide](/img/structure/B7632684.png)
![(2R)-2-methoxy-1-[3-[(1-methylpyrazol-4-yl)methyl]pyrrolidin-1-yl]-2-phenylethanone](/img/structure/B7632692.png)